molecular formula C12H15NO3S B15162611 2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate CAS No. 184889-61-0

2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate

Katalognummer: B15162611
CAS-Nummer: 184889-61-0
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: QCGOHJJRAUZLKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C12H15NO3S It is known for its unique chemical structure, which includes an acetamido group, a phenyl ring, and a sulfanyl group attached to an ethyl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate typically involves the reaction of 4-acetamidothiophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethyl acetate derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(4-Aminophenyl)sulfanyl]ethyl acetate: Similar structure but with an amino group instead of an acetamido group.

    2-[(4-Methylphenyl)sulfanyl]ethyl acetate: Similar structure but with a methyl group instead of an acetamido group.

    2-[(4-Nitrophenyl)sulfanyl]ethyl acetate: Similar structure but with a nitro group instead of an acetamido group.

Uniqueness

2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

184889-61-0

Molekularformel

C12H15NO3S

Molekulargewicht

253.32 g/mol

IUPAC-Name

2-(4-acetamidophenyl)sulfanylethyl acetate

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11-3-5-12(6-4-11)17-8-7-16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI-Schlüssel

QCGOHJJRAUZLKI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)SCCOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.